molecular formula C43H43N5O3 B13384627 3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

Cat. No.: B13384627
M. Wt: 677.8 g/mol
InChI Key: HQCWKLWGCQAUOU-UHFFFAOYSA-N
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Description

3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid is a complex organic compound with the molecular formula C24H29N5O3. It is known for its role as an angiotensin II receptor antagonist, which makes it significant in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid involves its binding to the angiotensin II receptor. By blocking this receptor, the compound prevents the action of angiotensin II, a peptide hormone that causes vasoconstriction and an increase in blood pressure. This leads to vasodilation and a reduction in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid is unique due to its specific substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. These differences can affect its binding affinity, bioavailability, and overall therapeutic efficacy .

Properties

Molecular Formula

C43H43N5O3

Molecular Weight

677.8 g/mol

IUPAC Name

3-methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

InChI

InChI=1S/C43H43N5O3/c1-4-5-25-39(49)47(40(31(2)3)42(50)51)30-32-26-28-33(29-27-32)37-23-15-16-24-38(37)41-44-46-48(45-41)43(34-17-9-6-10-18-34,35-19-11-7-12-20-35)36-21-13-8-14-22-36/h6-24,26-29,31,40H,4-5,25,30H2,1-3H3,(H,50,51)

InChI Key

HQCWKLWGCQAUOU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)O

Origin of Product

United States

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